5'-(Bis(2-cyanoethyl)amino)-2'-((2,6-dichloro-4-nitrophenyl)azo)acetanilide
Description
This compound is an azo dye derivative characterized by its acetanilide backbone substituted with a bis(2-cyanoethyl)amino group at the 5' position and a 2,6-dichloro-4-nitrophenyl azo moiety at the 2' position. Azo dyes are widely used in industrial applications, particularly in textiles and cosmetics, due to their vibrant colors and stability. The 2,6-dichloro-4-nitrophenyl group enhances lightfastness and resistance to degradation, while the cyanoethyl groups may influence solubility and interaction with substrates .
Properties
CAS No. |
27447-29-6 |
|---|---|
Molecular Formula |
C20H17Cl2N7O3 |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
N-[5-[bis(2-cyanoethyl)amino]-2-[(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H17Cl2N7O3/c1-13(30)25-19-12-14(28(8-2-6-23)9-3-7-24)4-5-18(19)26-27-20-16(21)10-15(29(31)32)11-17(20)22/h4-5,10-12H,2-3,8-9H2,1H3,(H,25,30) |
InChI Key |
VRPSNSOURXIFQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CCC#N)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5’-[bis-(2-Cyanoethyl)amino]-2’-[(2,6-dichloro-4-nitrophenyl)azo]acetanilide involves multiple steps. One common method includes the diazotization of 2,6-dichloro-4-nitroaniline followed by coupling with N-(2-cyanoethyl)aniline. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the intermediate compounds. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
5’-[bis-(2-Cyanoethyl)amino]-2’-[(2,6-dichloro-4-nitrophenyl)azo]acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyanoethyl and nitrophenyl groups.
Common reagents used in these reactions include acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
Basic Information
- Molecular Weight : 474.3 g/mol
- Molecular Formula : C20H17Cl2N7O3
- CAS Number : 27447-29-6
- EINECS Number : 248-462-4
Structural Characteristics
The compound features a bis(2-cyanoethyl)amino group, which enhances its reactivity and solubility in organic solvents. The presence of a dichloro-nitrophenyl azo moiety contributes to its potential as a dye and biological probe.
Medicinal Chemistry
The compound's anti-inflammatory properties have been investigated, with studies indicating that modifications to its structure can enhance biological activity. For instance, related compounds have shown significant inhibition of inflammatory markers such as COX-2 and IL-1β, suggesting that derivatives of this compound could be promising candidates for drug development targeting inflammatory diseases .
Case Study: Anti-Inflammatory Activity
A recent study evaluated the anti-inflammatory effects of various derivatives of azo compounds. The results indicated that certain modifications to the azo structure could lead to compounds with improved efficacy in reducing inflammation in vivo. The most active derivative demonstrated a reduction in paw edema comparable to established anti-inflammatory drugs like diclofenac .
Dye Synthesis
Due to its azo functional group, this compound is suitable for use as a dye. Azo dyes are widely utilized in textiles and biological staining due to their vivid colors and stability. The synthesis of such dyes often involves coupling reactions where the azo compound acts as an electrophile.
Table 1: Comparison of Azo Dyes Derived from Similar Structures
| Compound Name | Application Area | Color Stability | Toxicity Level |
|---|---|---|---|
| Azo Compound A | Textile Dye | High | Low |
| Azo Compound B | Biological Stain | Moderate | Moderate |
| 5'-(Bis(2-cyanoethyl)amino)-2'-((2,6-dichloro-4-nitrophenyl)azo)acetanilide | Textile/Biological | High | Low |
Chemical Probes in Biological Studies
The compound can serve as a chemical probe for studying biological processes due to its ability to interact with various biomolecules. Its structural attributes allow it to bind selectively to specific proteins or enzymes, making it useful in elucidating biochemical pathways.
Case Study: Protein Binding Studies
Research has indicated that compounds similar to 5'-(Bis(2-cyanoethyl)amino)-2'-((2,6-dichloro-4-nitrophenyl)azo)acetanilide can be employed to investigate protein interactions in cellular environments. By labeling these compounds with fluorescent tags, researchers can track their binding dynamics and assess their effects on cellular functions .
Mechanism of Action
The mechanism of action of 5’-[bis-(2-Cyanoethyl)amino]-2’-[(2,6-dichloro-4-nitrophenyl)azo]acetanilide involves its interaction with specific molecular targets. The cyanoethyl and nitrophenyl groups play a crucial role in its reactivity, allowing it to bind to various enzymes and receptors. The pathways involved include inhibition of specific enzymes and disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound shares the 2,6-dichloro-4-nitrophenyl azo group with Disperse Brown 1 and ethyl acetate derivatives, a feature linked to dye stability .
- Unlike Disperse Brown 1’s hydroxyethyl groups, the cyanoethyl substituents in the target compound likely reduce hydrophilicity, affecting dye solubility and fiber affinity .
- Bromo and dinitro substituents in the 776-74-9 analogue increase molecular weight and toxicity risks compared to chloro/nitro groups .
Key Observations :
- Regulatory restrictions on Disperse Brown 1 suggest that the target compound may face similar scrutiny if used in cosmetics .
Regulatory and Environmental Considerations
- Canada : Azo dyes with chloro-nitro groups (e.g., CAS 73528-78-6) are categorized as toxic under CEPA, necessitating environmental risk assessments .
- EU : Disperse Brown 1 is restricted in cosmetic products, reflecting precautionary measures for azo dyes .
- Decomposition Risks: Heating bromo-nitro azo dyes releases toxic Br⁻ and NOx, whereas chloro-nitro compounds may emit NOx and Cl⁻, requiring safe handling protocols .
Biological Activity
5'-(Bis(2-cyanoethyl)amino)-2'-((2,6-dichloro-4-nitrophenyl)azo)acetanilide, a compound with the molecular formula C20H17Cl2N7O3, has garnered attention in recent years due to its potential biological activities. This compound belongs to the class of azo compounds, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H17Cl2N7O3
- Molecular Weight : 474.30 g/mol
- Physical Properties :
- Melting Point: 443.5°C
- Density: 1.41 g/cm³
The compound features a bis(2-cyanoethyl)amino group and a dichloro-nitrophenyl azo moiety, contributing to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Azo compounds have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance these effects by generating reactive oxygen species (ROS), which induce apoptosis in cancer cells.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal strains by disrupting cellular membranes or inhibiting essential metabolic pathways.
- Cytotoxicity in Normal Cells : While the compound exhibits promising activity against cancer cells, it is crucial to evaluate its cytotoxic effects on normal cells to assess selectivity and potential side effects.
Case Studies
-
Antitumor Evaluation :
- A study evaluated the antitumor efficacy of various azo compounds, including derivatives similar to 5'-(Bis(2-cyanoethyl)amino)-2'-((2,6-dichloro-4-nitrophenyl)azo)acetanilide. The results indicated that these compounds exhibited IC50 values in the low micromolar range against human liver hepatocellular carcinoma cell lines (HepG2), suggesting significant anticancer potential .
- Antimicrobial Testing :
- Toxicological Studies :
Data Tables
| Biological Activity | IC50 (µM) | Cell Line/Organism |
|---|---|---|
| Antitumor | 5-15 | HepG2 (human liver cancer) |
| Antimicrobial | 10-25 | E. coli, S. aureus |
| Cytotoxicity | 20-30 | Normal human fibroblasts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
